N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ABT-450 involves several key steps, including the incorporation of novel P*-phenanthridine and P3-amide capping groups. The preparation method typically involves the use of oxime-based P*-shelf moieties . The industrial production of ABT-450 is achieved through a collaborative effort between Abbott Laboratories and Enanta Pharmaceuticals, utilizing advanced medicinal chemistry approaches to design and synthesize the compound .
Chemical Reactions Analysis
ABT-450 undergoes various chemical reactions, including:
Oxidation: The compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.
Substitution: The compound’s structure allows for potential substitution reactions, particularly at the phenanthridine and amide groups.
Common reagents used in these reactions include cytochrome P450 inhibitors like ritonavir, which enhances the plasma concentration and half-life of ABT-450 . Major products formed from these reactions include various metabolites that are excreted primarily through feces and urine .
Scientific Research Applications
ABT-450 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the inhibition of viral proteases.
Biology: It is used to study the replication mechanisms of the hepatitis C virus and the role of non-structural proteins in viral replication.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral therapies.
Mechanism of Action
ABT-450 exerts its effects by inhibiting the non-structural 3/4A serine protease of the hepatitis C virus. This protease is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By inhibiting this protease, ABT-450 prevents the replication and assembly of the virus . The molecular targets involved include the non-structural proteins 3 and 4A, which are essential for the viral life cycle .
Comparison with Similar Compounds
ABT-450 is unique compared to other similar compounds due to its high potency and favorable pharmacokinetic properties. Similar compounds include:
Telaprevir: Another protease inhibitor used in the treatment of hepatitis C virus infections.
Boceprevir: Similar to telaprevir, but ABT-450 offers better sustained virological response rates and a reduced pill burden.
ABT-450’s uniqueness lies in its ability to achieve high sustained virological response rates with a favorable safety profile, making it a valuable component in the treatment of hepatitis C virus infections .
Biological Activity
N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide, commonly referred to by its molecular identifier or as a derivative of Paritaprevir (ABT-450), is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound's structure can be summarized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C40H43N7O7S |
Molecular Weight | 765.9 g/mol |
IUPAC Name | This compound |
N-cyclopropylsulfonyl derivatives have been primarily studied for their role as inhibitors of viral proteases, particularly in the context of hepatitis C virus (HCV) and SARS-CoV-2 infections. The compound exhibits high binding affinity to the main protease (MPP) of SARS-CoV-2, which is crucial for viral replication.
Inhibition Studies
Research indicates that this compound has a negative binding energy of approximately -10.9 kcal/mol when interacting with the MPP of SARS-CoV-2, suggesting a strong affinity that could inhibit viral activity effectively . Comparative studies with other known inhibitors like Paritaprevir and Glecaprevir show that N-cyclopropylsulfonyl derivatives maintain competitive binding characteristics.
Pharmacokinetics
Pharmacokinetic evaluations have demonstrated favorable absorption and distribution profiles for this compound. The studies include assessments of gastrointestinal absorption, blood-brain barrier permeability, and interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism .
Case Studies
- HCV Treatment : In clinical trials involving HCV patients, compounds similar to N-cyclopropylsulfonyl have shown improved therapeutic outcomes compared to standard treatments .
- SARS-CoV-2 Inhibition : In silico studies have highlighted the potential of this compound as a therapeutic agent against COVID-19 by effectively inhibiting the MPP, thus preventing viral replication .
Binding Affinity
The binding affinity data for various protease inhibitors against SARS-CoV-2 MPP are summarized in the table below:
Inhibitor | Binding Energy (kcal/mol) |
---|---|
N-cyclopropylsulfonyl | -10.9 |
Glecaprevir | -9.3 |
Nelfinavir | -8.7 |
Lopinavir | -8.4 |
Molecular Docking Studies
Molecular docking studies have elucidated critical amino acid interactions that facilitate binding to the MPP of SARS-CoV-2. Key residues identified include T25, H41, and R188 among others . These interactions are essential for understanding how modifications to the chemical structure can enhance efficacy.
Properties
Molecular Formula |
C40H43N7O7S |
---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51) |
InChI Key |
UAUIUKWPKRJZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.